molecular formula C22H45I B3054837 Docosane, 1-iodo- CAS No. 62127-53-1

Docosane, 1-iodo-

Cat. No.: B3054837
CAS No.: 62127-53-1
M. Wt: 436.5 g/mol
InChI Key: QQTWESGWRGHHPL-UHFFFAOYSA-N
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Description

Docosane, 1-iodo- is an organic compound with the molecular formula C₂₂H₄₅I. It is a derivative of docosane, where one hydrogen atom is replaced by an iodine atom at the first carbon position. This compound is part of the alkyl iodides family and is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosane, 1-iodo- can be synthesized through the iodination of docosane. The process typically involves the reaction of docosane with iodine (I₂) in the presence of a catalyst such as red phosphorus. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction is as follows:

C₂₂H₄₆+I₂C₂₂H₄₅I+HI\text{C₂₂H₄₆} + \text{I₂} \rightarrow \text{C₂₂H₄₅I} + \text{HI} C₂₂H₄₆+I₂→C₂₂H₄₅I+HI

Industrial Production Methods: In an industrial setting, the production of docosane, 1-iodo- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Types of Reactions:

    Substitution Reactions: Docosane, 1-iodo- undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂).

    Reduction Reactions: The compound can be reduced to docosane using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Major Products Formed:

    Substitution: Depending on the nucleophile, products such as docosanol (with OH⁻) or docosanenitrile (with CN⁻) are formed.

    Reduction: The major product is docosane.

Scientific Research Applications

Docosane, 1-iodo- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in labeling studies where the iodine atom serves as a radioactive tracer.

    Medicine: Research into its potential use in drug delivery systems is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of docosane, 1-iodo- primarily involves its reactivity as an alkylating agent. The iodine atom can be displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

Comparison with Similar Compounds

    Docosane: The parent hydrocarbon, lacking the iodine atom.

    Docosanol: An alcohol derivative where the iodine is replaced by a hydroxyl group.

    Docosanenitrile: A nitrile derivative where the iodine is replaced by a cyanide group.

Uniqueness: Docosane, 1-iodo- is unique due to its iodine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing iodine into organic molecules .

Properties

IUPAC Name

1-iododocosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTWESGWRGHHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532457
Record name 1-Iododocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62127-53-1
Record name 1-Iododocosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62127-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iododocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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